Cas no 892768-42-2 (1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine)

1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine structure
892768-42-2 structure
Product Name:1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
CAS No:892768-42-2
MF:C16H12ClN7O2
MW:369.765180587769
CID:6431461
PubChem ID:7185269
Update Time:2025-07-14

1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine
    • 892768-42-2
    • F1609-1213
    • 1-(3-chloro-4-methoxyphenyl)-4-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
    • 1-(3-chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
    • AB00686313-01
    • 1-(3-chloro-4-methoxyphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
    • AKOS001915080
    • 3-(3-chloro-4-methoxyphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
    • CCG-166701
    • 1H-1,2,3-Triazol-5-amine, 1-(3-chloro-4-methoxyphenyl)-4-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]-
    • Inchi: 1S/C16H12ClN7O2/c1-25-12-3-2-10(8-11(12)17)24-14(18)13(21-23-24)16-20-15(22-26-16)9-4-6-19-7-5-9/h2-8H,18H2,1H3
    • InChI Key: QSIXSTASWPVJGQ-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(OC)C(Cl)=C2)C(N)=C(C2ON=C(C3C=CN=CC=3)N=2)N=N1

Computed Properties

  • Exact Mass: 369.0741003g/mol
  • Monoisotopic Mass: 369.0741003g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 470
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.61±0.1 g/cm3(Predicted)
  • Boiling Point: 659.1±65.0 °C(Predicted)
  • pka: 0.28±0.10(Predicted)

1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Pricemore >>

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1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine Related Literature

Additional information on 1-(3-chloro-4-methoxyphenyl)-4-3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl-1H-1,2,3-triazol-5-amine

1-(3-Chloro-4-Methoxyphenyl)-4-[3-(Pyridin-4-Yl)-1,2,4-Oxadiazol-5-Yl]-1H-1,2,3-Triazol-5-Amine: A Comprehensive Overview

The compound with CAS No. 892768-42-2, known as 1-(3-chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This molecule is a complex heterocyclic compound that integrates multiple functional groups, making it a promising candidate for drug discovery and advanced material synthesis.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by the presence of a triazole ring fused with an oxadiazole moiety. The triazole ring is further substituted with a 3-chloro-4-methoxyphenyl group at position 1 and a pyridinyl-substituted oxadiazole group at position 4. The synthesis of this compound involves a series of multi-step reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Recent advancements in catalytic methods have enabled the efficient construction of such complex heterocycles with high yields and excellent stereocontrol.

Biological Activity and Pharmacological Potential

Research into the biological activity of 1-(3-chloro-4-methoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol has revealed promising results in various pharmacological assays. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key cellular pathways involved in oxidative stress and inflammation. Furthermore, recent investigations have highlighted its potential as a kinase inhibitor, making it a valuable lead compound for the development of anticancer therapies.

Applications in Drug Discovery

The integration of multiple heterocyclic rings in this compound provides a versatile platform for exploring diverse biological targets. For instance, the triazole ring is known to enhance bioavailability and improve drug-like properties such as solubility and permeability. The presence of the pyridinyl group further contributes to the molecule's electronic diversity, enabling interactions with various protein targets. These attributes make CAS No. 892768-42 an attractive candidate for drug design against diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Recent Research Developments

Recent studies have focused on optimizing the synthesis of 1-(3-chloro) derivatives to enhance their pharmacokinetic profiles. Researchers have employed computational chemistry tools to predict the binding affinities of this compound to specific protein targets. Additionally, green chemistry approaches have been implemented to reduce the environmental impact of its production process.

Conclusion

In summary, CAS No. 892768 represents a cutting-edge molecule with significant potential in both academic research and industrial applications. Its unique structure and diverse functional groups make it a valuable asset in the development of novel therapeutic agents. As research continues to uncover its full spectrum of biological activities and applications, this compound is poised to play a pivotal role in advancing modern medicine.

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